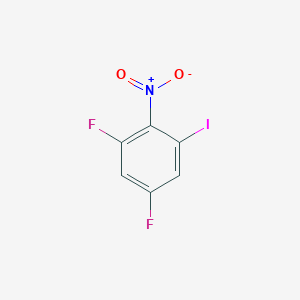

1,5-Difluoro-3-iodo-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKLGMYXOHTYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292072 | |

| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-05-1 | |

| Record name | 771-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-difluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1,5-Difluoro-3-iodo-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile aromatic compound, 1,5-Difluoro-3-iodo-2-nitrobenzene. This trifunctionalized benzene derivative serves as a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern that allows for selective chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 771-05-1[1] |

| Molecular Formula | C₆H₂F₂INO₂[1][2] |

| Molecular Weight | 284.99 g/mol [1][2] |

| Appearance | Expected to be a solid or oil |

| Boiling Point | 279.1 °C at 760 mmHg[3] |

| Density | 2.162 g/cm³[3] |

| Flash Point | 122.6 °C[3] |

Synthesis Pathway

The most direct and plausible synthetic route to this compound is the electrophilic nitration of 1,3-difluoro-5-iodobenzene. The electron-donating effect of the fluorine and iodine atoms, although weak, directs the incoming nitro group to the ortho and para positions. Steric hindrance from the iodine atom favors nitration at the C2 position.

References

A Technical Guide to the Physicochemical Properties of 1,5-Difluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of the aromatic compound 1,5-Difluoro-3-iodo-2-nitrobenzene. It serves as a technical resource for professionals in organic synthesis, medicinal chemistry, and material science, offering available data, general experimental protocols for characterization, and logical diagrams to illustrate experimental workflows and structure-property relationships.

Core Physicochemical Properties

This compound is a halogenated and nitrated aromatic compound.[1] Its unique substitution pattern, featuring two fluorine atoms, an iodine atom, and a nitro group, makes it a valuable building block in the synthesis of more complex molecules, with potential applications in pharmaceuticals and materials science.[1] The combination of electron-withdrawing groups and reactive sites influences its chemical behavior and physical properties.

Quantitative Data Summary

The available quantitative data for this compound are summarized in the table below. This information is critical for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| CAS Number | 771-05-1 | [2][3][4][5] |

| Molecular Formula | C₆H₂F₂INO₂ | [1][2][4][5] |

| Molecular Weight | 284.99 g/mol | [1][2][4][5] |

| Density | 2.162 g/cm³ | [2] |

| Boiling Point | 279.1°C at 760 mmHg | [2] |

| Flash Point | 122.6°C | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available (Expected to be soluble in common organic solvents) | |

| Appearance | Data not available (Related compounds are typically white to light yellow crystals or powder[6]) | |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions.[4] |

Experimental Protocols and Methodologies

General Synthesis Protocol

The synthesis of substituted nitrobenzenes can be achieved through several key strategies, primarily involving electrophilic aromatic substitution.[7]

Method: Sequential Halogenation and Nitration

-

Starting Material: A suitably substituted difluorobenzene or iododifluorobenzene derivative.

-

Nitration: The most common method for introducing a nitro group is electrophilic aromatic nitration.[7]

-

A solution of the starting material is prepared in a strong acid, typically concentrated sulfuric acid.[8]

-

A nitrating agent, such as concentrated nitric acid (70%), is added dropwise to the solution while stirring vigorously.[8]

-

The reaction temperature is carefully controlled, often kept below 55°C, to prevent over-nitration and side reactions.[8]

-

Upon completion, the reaction mixture is poured onto ice to precipitate the crude product.[8]

-

-

Purification:

-

The crude solid is collected via filtration.

-

It is then washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize residual acid, followed by washing with water.[8]

-

Further purification is achieved through recrystallization from an appropriate solvent, such as isopropyl ether or ethanol, to yield the final product.[8]

-

Physicochemical Characterization

Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using HPLC. A standard protocol involves separation on a C18 column (e.g., Supelcosil LC-ABZ+Plus) with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.[9][10] The gradient and flow rate are optimized depending on the analyte's properties.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for both purity assessment and structural confirmation by analyzing the fragmentation pattern.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation of fluorinated aromatic compounds.

Physical Property Determination:

-

Melting Point: The melting point range is determined using a calibrated melting point apparatus (e.g., Büchi or Stuart Scientific) with the sample loaded into a capillary tube. Alternatively, Differential Scanning Calorimetry (DSC) can provide a more precise melting temperature and information on phase transitions.

-

Boiling Point: The boiling point is determined by distillation at a specific pressure (e.g., 760 mmHg). For small quantities, a micro-boiling point apparatus can be used.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature and observing its miscibility. Quantitative solubility can be determined using HPLC or UV-Vis spectroscopy by analyzing saturated solutions.

Visualized Workflows and Relationships

To better illustrate the processes and concepts relevant to this compound, the following diagrams are provided in DOT language.

General Experimental Workflow

This diagram outlines the typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for synthesis and characterization of a chemical compound.

Structure-Property Relationships

This diagram illustrates the logical relationship between the functional groups of this compound and its resulting physicochemical properties.

Caption: Influence of functional groups on the properties of the molecule.

References

- 1. Buy 1,5-Difluoro-2-iodo-3-nitrobenzene [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 771-05-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 771-05-1 [m.chemicalbook.com]

- 5. This compound|CAS 771-05-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

"1,5-Difluoro-3-iodo-2-nitrobenzene CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Difluoro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and provides insights into its synthesis and reactivity. A particular focus is placed on its application as a versatile building block in the construction of complex molecular architectures, a critical aspect for drug discovery and development.

Chemical Identity and Molecular Structure

This compound is a polysubstituted benzene derivative. The presence of two fluorine atoms, an iodine atom, and a nitro group on the aromatic ring imparts unique reactivity to the molecule.

Molecular Structure:

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 5, an iodine atom at position 3, and a nitro group at position 2.

Structural Representations:

-

IUPAC Name: this compound

-

Molecular Formula: C6H2F2INO2

-

Canonical SMILES: C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])I)F

-

InChI Key: QPNJINWQPOPBSJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 284.99 g/mol | [1][2] |

| Density | 2.162 g/cm³ | [1] |

| Boiling Point | 279.1 °C at 760 mmHg | [1] |

| Flash Point | 122.6 °C | [1] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the sequential functionalization of a difluorobenzene precursor.

General Synthetic Approach:

A plausible synthetic route involves the nitration of 1,3-difluorobenzene followed by iodination. The directing effects of the fluorine atoms and the nitro group are key considerations in achieving the desired isomer.

Experimental Protocol: Nitration of 1,3-Difluorobenzene (Illustrative)

Note: This is a general procedure for the nitration of an activated benzene ring and should be adapted and optimized for the specific synthesis of the title compound.

-

To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for a specified period, allowing the electrophilic aromatic substitution to proceed.

-

Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude nitro-difluorobenzene.

-

Purification is typically achieved by distillation or chromatography.

Experimental Protocol: Iodination of a Nitro-difluorobenzene (Illustrative)

Note: This is a general procedure for the iodination of a deactivated benzene ring and should be adapted and optimized.

-

The synthesized nitro-difluorobenzene is dissolved in a suitable solvent.

-

An iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid), is added to the solution.

-

The reaction is heated to a specific temperature for a set duration to facilitate the electrophilic iodination.

-

After the reaction, the mixture is cooled, and any excess iodine is quenched.

-

The product is then isolated by extraction and purified, for example, by recrystallization or column chromatography.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the fluorine atoms under specific conditions.

-

Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C). This transformation opens up further synthetic possibilities for introducing new functionalities.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Role in Drug Discovery

The structural motifs present in this molecule are of interest in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the substituted phenyl ring is a common scaffold in many biologically active compounds. Its utility as an intermediate allows for the synthesis of a diverse library of compounds for screening in drug discovery programs. The process of drug design and discovery is a multi-stage endeavor, starting from target identification to preclinical and clinical development, where versatile building blocks like this are crucial.[3][4][5]

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a DOT script visualizing a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving an aryl iodide.

Spectroscopic Data

While specific, publicly available, high-resolution spectra for this compound are not readily found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected 1H NMR Spectral Features:

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the nitro group and the halogens.

Expected 13C NMR Spectral Features:

The 13C NMR spectrum would display six distinct signals for the aromatic carbons. The carbons bearing the fluorine atoms will exhibit C-F coupling, and the chemical shifts will be significantly affected by the attached substituents.

Expected 19F NMR Spectral Features:

The 19F NMR spectrum is a powerful tool for characterizing this compound and would show two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.99 g/mol ). The isotopic pattern of iodine would be observable.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage requirements. In general, for halogenated nitroaromatic compounds, skin and eye contact should be avoided, and work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups provides multiple reaction sites, enabling the synthesis of a wide array of complex molecules. This makes it a compound of significant interest for researchers in medicinal chemistry and materials science, offering opportunities for the development of novel compounds with desired properties. Further exploration of its reactivity and applications is likely to yield new and innovative synthetic methodologies and molecular entities.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design and Discovery: Translational Biomedical Science Varies Among Countries - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of 1,5-Difluoro-3-iodo-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 1,5-Difluoro-3-iodo-2-nitrobenzene (CAS No. 771-05-1). Due to the current lack of publicly available experimental data, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure and known spectroscopic principles. Furthermore, detailed experimental protocols for acquiring this data are provided to guide researchers in their analytical workflows.

Compound Overview

Compound Name: this compound

Molecular Formula: C₆H₂F₂INO₂[1][2]

Molecular Weight: 284.99 g/mol [1][2]

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 - 7.8 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | H-6 |

| ~ 7.2 - 7.4 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | H-4 |

Note: The aromatic protons will exhibit complex splitting patterns due to coupling with both fluorine atoms and the other proton.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, J(C,F) ≈ 250 Hz) | C-1 |

| ~ 158 - 163 (d, J(C,F) ≈ 250 Hz) | C-5 |

| ~ 145 - 150 | C-2 |

| ~ 125 - 130 (dd, J(C,F) ≈ 5-10 Hz) | C-6 |

| ~ 120 - 125 (dd, J(C,F) ≈ 5-10 Hz) | C-4 |

| ~ 90 - 95 | C-3 |

Note: Carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF). Carbons further away will show smaller coupling constants.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -100 to -110 | m | - | F-1, F-5 |

Note: The two fluorine atoms are chemically inequivalent and will likely show complex coupling to each other and to the aromatic protons.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1200 - 1300 | Strong | C-F stretch |

| 800 - 900 | Medium-Strong | C-H out-of-plane bend |

| 600 - 700 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 285 | High | [M]⁺ (Molecular ion) |

| 239 | Medium | [M - NO₂]⁺ |

| 158 | Medium | [M - I]⁺ |

| 112 | Medium | [M - I - NO₂]⁺ |

| 127 | High | [I]⁺ |

Note: The presence of iodine will result in a characteristic isotopic pattern for iodine-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a 500 MHz (or higher) spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds (e.g., -80 to -140 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if coupled to a GC-MS system. For direct insertion, a small amount of the solution is applied to the probe tip, and the solvent is allowed to evaporate.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

The ion source temperature should be set to an appropriate value (e.g., 200-250 °C) to ensure volatilization without thermal decomposition.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and assign the major fragment ions.

-

Compare the observed isotopic patterns with theoretical patterns, especially for iodine-containing fragments.

-

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.

References

An In-depth Technical Guide to the Functional Groups in 1,5-Difluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the functional groups present in the aromatic compound 1,5-Difluoro-3-iodo-2-nitrobenzene. This molecule is of interest to researchers in organic synthesis and medicinal chemistry as a versatile building block for the creation of more complex molecules, potentially for the development of novel pharmaceuticals and specialized materials.[1]

Molecular Structure and Functional Group Identification

This compound possesses a benzene ring substituted with four distinct functional groups: two fluorine atoms, an iodine atom, and a nitro group. The IUPAC name for this compound is this compound, and its molecular formula is C₆H₂F₂INO₂.[1] The specific arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties.

The primary functional groups are:

-

Fluorine Atoms: Two fluorine atoms are attached to the benzene ring at positions 1 and 5. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This can influence the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

-

Iodine Atom: An iodine atom is located at position 3 of the benzene ring. Halogens like iodine also have an electron-withdrawing inductive effect (-I). However, due to its larger size and polarizability, iodine can also exhibit a weak electron-donating resonance effect (+R). The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine a good leaving group in nucleophilic aromatic substitution and a key reactive site for cross-coupling reactions.

-

Nitro Group (-NO₂): A nitro group is attached at position 2. This group is a very strong electron-withdrawing group, both through induction (-I) and resonance (-R). The presence of the nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

-

Aromatic Ring (Benzene): The core of the molecule is a stable benzene ring, which provides the framework for the substituents and is involved in aromatic substitution reactions.

Below is a diagram illustrating the logical relationship and the directing effects of the functional groups on the benzene ring.

Caption: Logical diagram of functional group effects.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₂F₂INO₂ |

| Molecular Weight | 284.99 g/mol |

| Density | 2.162 g/cm³ |

| Boiling Point | 279.1 °C at 760 mmHg |

| Flash Point | 122.6 °C |

Note: Data sourced from publicly available chemical databases.

Expected Spectroscopic Characteristics

Based on the functional groups present, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The spectrum would show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. The coupling patterns would be complex due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (F, I, NO₂) would show characteristic chemical shifts.

-

¹⁹F NMR: Two signals corresponding to the two fluorine atoms would be expected, unless they are chemically equivalent, in which case a single signal would be observed.

-

IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively), C-F stretching vibrations (around 1250-1000 cm⁻¹), and C-I stretching vibrations (typically below 600 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation patterns would likely involve the loss of the nitro group and halogen atoms.

Experimental Protocols: A Representative Synthesis

Reaction: Nitration of 1,5-difluoro-3-iodobenzene.

Materials:

-

1,5-difluoro-3-iodobenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.

-

Dissolve 1,5-difluoro-3-iodobenzene in a minimal amount of concentrated sulfuric acid.

-

Slowly add the solution of the starting material to the nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed a predetermined limit (typically 0-10 °C).

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and again with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

The workflow for this proposed synthesis is visualized below.

Caption: A plausible synthetic workflow diagram.

Conclusion

This compound is a polysubstituted aromatic compound with a unique combination of functional groups that confer specific reactivity. The interplay of the electron-withdrawing nitro and halogen groups makes this molecule a valuable intermediate for the synthesis of complex organic structures. While detailed experimental data is sparse, an understanding of the individual functional groups allows for the prediction of its chemical behavior and the design of synthetic strategies. Further research to fully characterize this compound would be beneficial for its application in drug discovery and materials science.

References

Navigating the Research Applications of Halogenated Nitrobenzenes: A Technical Guide

Disclaimer: Due to the limited availability of published research data for 1,5-Difluoro-3-iodo-2-nitrobenzene, this technical guide utilizes the closely related and well-documented compound, 2,4-Difluoro-1-iodo-5-nitrobenzene , as a representative model. The experimental data, protocols, and applications detailed herein are specific to 2,4-Difluoro-1-iodo-5-nitrobenzene and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this class of molecules.

Introduction

Halogenated nitrobenzenes are a critical class of building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties and multiple reactive sites allow for the construction of complex molecular architectures. 2,4-Difluoro-1-iodo-5-nitrobenzene, a trifunctionalized benzene ring, serves as a versatile scaffold for the synthesis of a wide array of chemical entities, particularly in the realm of drug discovery. The presence of two fluorine atoms, an iodine atom, and a nitro group provides orthogonal reactivity, enabling selective chemical transformations. This guide explores the research applications of this compound, with a focus on its role in the synthesis of kinase inhibitors.

Physicochemical Properties and Reactivity

The strategic placement of electron-withdrawing fluorine and nitro groups, along with the synthetically versatile iodine atom, dictates the reactivity of 2,4-Difluoro-1-iodo-5-nitrobenzene.

Table 1: Physicochemical Data of 2,4-Difluoro-1-iodo-5-nitrobenzene

| Property | Value |

| Molecular Formula | C₆H₂F₂INO₂ |

| Molecular Weight | 284.99 g/mol |

| Appearance | Yellow to pale brown crystalline solid |

| Melting Point | 78-82 °C |

| Boiling Point | 279.1 °C at 760 mmHg |

| Density | 2.162 g/cm³ |

The key reactive sites of 2,4-Difluoro-1-iodo-5-nitrobenzene are:

-

The Carbon-Iodine Bond: This is the most reactive site for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, alkynyl, and amino moieties.

-

The Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This transformation is fundamental in many synthetic pathways.

-

The Aromatic Ring: The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNA_r), although this typically requires harsh conditions.

Applications in the Synthesis of Kinase Inhibitors

A significant application of 2,4-Difluoro-1-iodo-5-nitrobenzene is in the synthesis of small molecule kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

General Synthetic Strategy

A common synthetic route towards kinase inhibitors utilizing 2,4-Difluoro-1-iodo-5-nitrobenzene involves a sequence of cross-coupling and reduction/amination reactions.

Example: Synthesis of a Hypothetical Kinase Inhibitor Core

This section details a representative experimental protocol for the synthesis of a biaryl amine, a common core structure in many kinase inhibitors, starting from 2,4-Difluoro-1-iodo-5-nitrobenzene.

Step 1: Suzuki-Miyaura Coupling

This reaction couples an aryl group at the iodine position.

Table 2: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Value |

| Starting Material | 2,4-Difluoro-1-iodo-5-nitrobenzene (1.0 eq) |

| Coupling Partner | 4-Methoxyphenylboronic acid (1.2 eq) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq) |

| Base | Na₂CO₃ (2.0 eq) |

| Solvent | Toluene/Ethanol/Water (4:1:1) |

| Temperature | 100 °C |

| Reaction Time | 12 h |

| Yield | 85% |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask, add 2,4-Difluoro-1-iodo-5-nitrobenzene (2.85 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and sodium carbonate (2.12 g, 20 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (577 mg, 0.5 mmol) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.

Step 2: Reduction of the Nitro Group

The nitro group of the biaryl intermediate is reduced to an amine.

Table 3: Nitro Group Reduction Reaction Parameters

| Parameter | Value |

| Starting Material | Biaryl Intermediate (from Step 1) (1.0 eq) |

| Reducing Agent | Iron powder (5.0 eq) |

| Acid | Acetic acid |

| Solvent | Ethanol/Water (4:1) |

| Temperature | 80 °C |

| Reaction Time | 4 h |

| Yield | 92% |

Experimental Protocol: Nitro Group Reduction

-

In a round-bottom flask, suspend the biaryl intermediate (2.65 g, 10 mmol) and iron powder (2.80 g, 50 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

-

Add glacial acetic acid (2 mL) to the suspension.

-

Heat the mixture to 80 °C and stir vigorously for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the aniline derivative.

Signaling Pathway Context: Kinase Inhibition

The synthesized aniline derivatives can be further elaborated into potent kinase inhibitors. These inhibitors often target specific signaling pathways that are hyperactive in cancer cells, such as the PI3K/AKT/mTOR pathway.

Conclusion

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,5-Difluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 1,5-Difluoro-3-iodo-2-nitrobenzene, a key intermediate in various synthetic pathways. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally similar halogenated nitrobenzenes to provide a robust framework for its safe utilization in a laboratory setting. Researchers must exercise caution and apply the principles of chemical safety rigorously when handling this compound.

Hazard Identification and Classification

This compound is not extensively characterized in terms of its toxicology and hazards. However, based on the known profiles of related compounds such as nitrobenzene, iodinated aromatics, and fluorinated nitrobenzenes, it is prudent to assume it possesses a significant hazard profile. The following GHS classification is inferred from these related compounds.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Note: This classification is based on data from analogous compounds and should be treated as a precautionary guideline.

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes the known physical and chemical properties.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₂F₂INO₂ |

| Molar Mass | 284.99 g/mol |

| Density | 2.162 g/cm³[1] |

| Boiling Point | 279.1°C at 760 mmHg[1] |

| Flash Point | 122.6°C[1] |

| Storage Condition | Keep in dark place, Sealed in dry, Room Temperature[1] |

Exposure Controls and Personal Protection

Given the inferred high toxicity, stringent exposure controls are mandatory.

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are essential. Regularly inspect gloves for any signs of degradation.

-

Respiratory Protection: For operations with a potential for generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

Safe Handling Procedures:

-

Avoid all direct contact with the substance.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Keep away from heat, sparks, and open flames.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep in a dark place to prevent light-induced degradation.

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.

First-Aid Measures

In case of exposure, immediate medical attention is critical.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

Extinguishing Media:

-

Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

Specific Hazards:

-

Combustible material.

-

Heating may cause the release of toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).

Protective Equipment for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid breathing vapors, mist, or gas.

-

Ensure adequate ventilation.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

For large spills, dike the area and collect the material for disposal.

Experimental Protocol: General Safe Handling in a Research Setting

The following is a generalized protocol for handling this compound in a research laboratory. This should be adapted to the specific requirements of the experiment.

1. Pre-Experiment Preparation:

- Review the Safety Data Sheets of all chemicals to be used in the experiment.

- Ensure the chemical fume hood is functioning correctly.

- Assemble all necessary PPE and ensure it is in good condition.

- Prepare a quench solution and waste containers in the fume hood.

2. Handling the Compound:

- Conduct all manipulations of the solid or its solutions within the fume hood.

- Use a spatula for transferring the solid and avoid creating dust.

- When making solutions, add the solid to the solvent slowly.

- Keep the container tightly closed when not in use.

3. Post-Experiment:

- Quench any unreacted material appropriately.

- Dispose of all waste in designated, labeled containers.

- Decontaminate all glassware and work surfaces.

- Remove and dispose of PPE in the designated waste stream.

- Wash hands thoroughly.

Logical Workflow for Safe Chemical Handling

Caption: Logical workflow for ensuring safety in chemical experimentation.

This in-depth guide provides a framework for the safe handling and use of this compound. By adhering to these guidelines and maintaining a strong safety culture, researchers can minimize risks and ensure a safe laboratory environment.

References

Technical Guide: Solubility and Stability of 1,5-Difluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-iodo-2-nitrobenzene is a halogenated nitroaromatic compound with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring two fluorine atoms, an iodine atom, and a nitro group on a benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability and bioavailability, properties that are highly sought after in pharmaceutical development.[1][2][3][4] The iodine atom provides a reactive site for cross-coupling reactions, while the nitro group can be a precursor to an amino group or influence the molecule's electronic properties.[5]

This technical guide provides a comprehensive overview of the known physicochemical properties, and outlines detailed experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not widely available in the public domain, this guide presents standardized methodologies based on established principles for analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental procedures and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₂INO₂ | [5][6] |

| Molecular Weight | 284.99 g/mol | [5][6] |

| Density | 2.162 g/cm³ | [6] |

| Boiling Point | 279.1 °C at 760 mmHg | [6] |

| Flash Point | 122.6 °C | [6] |

| Storage Condition | Room Temperature, Sealed in Dry, Keep in Dark Place | [6] |

Solubility Profile

Predicted Solubility

Based on its structure—a non-polar aromatic ring with polar nitro and halogen substituents—this compound is expected to be poorly soluble in water and more soluble in common organic solvents. The XLogP3 value, a computed measure of lipophilicity, is 2.6, suggesting a preference for lipid-like environments over aqueous ones.[5]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in various solvents is the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a few hours to allow the excess solid to settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

Calculate the original solubility in the solvent, expressing the result in units such as g/L or mol/L.

Data Presentation: The results should be presented in a clear, tabular format as shown below.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

Stability Profile

Assessing the stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The stability of halogenated nitroaromatics can be influenced by factors such as temperature, light, and humidity.

Predicted Stability

The presence of the nitro group, an electron-withdrawing group, can make the aromatic ring susceptible to nucleophilic attack. The carbon-iodine bond is the weakest of the carbon-halogen bonds and may be prone to cleavage under certain conditions. Photodegradation is also a potential concern for nitroaromatic compounds.

Experimental Protocol for Stability Assessment

For a compound intended for use in drug development, stability testing should follow the International Council for Harmonisation (ICH) guidelines. A forced degradation study is a common approach to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a controlled light source

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Determine the degradation rate under each condition.

-

Data Presentation: The results of the stability study should be summarized in a table.

| Stress Condition | Duration | Assay of Parent Compound (%) | Degradation Products (if any) |

| 0.1 M HCl, 60 °C | 24 h | Experimental Value | Identify and quantify |

| 0.1 M NaOH, RT | 24 h | Experimental Value | Identify and quantify |

| 3% H₂O₂, RT | 24 h | Experimental Value | Identify and quantify |

| Thermal (Solid), 80 °C | 7 days | Experimental Value | Identify and quantify |

| Photostability (Solid) | ICH Q1B | Experimental Value | Identify and quantify |

Diagrams

Logical Workflow for Synthesis

The synthesis of this compound can be approached through a logical sequence of reactions. The following diagram illustrates a general workflow.

Caption: General synthetic workflow for this compound.

Potential Metabolic Pathway

Nitroaromatic compounds can undergo metabolic activation, often through the reduction of the nitro group. This can lead to the formation of reactive intermediates that may interact with biological macromolecules. The following diagram outlines a potential metabolic pathway.[7][8]

Caption: Potential reductive metabolic pathway of this compound.

Conclusion

This compound is a promising building block for the synthesis of novel compounds, particularly in the pharmaceutical industry. While specific quantitative data on its solubility and stability are limited, this guide provides robust, standardized protocols for their determination. The predicted low aqueous solubility and potential for degradation under certain conditions highlight the importance of empirical testing for any specific application. The provided workflows for synthesis and potential metabolism offer a logical framework for researchers working with this and related compounds. Further studies are warranted to fully characterize this compound and unlock its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1,5-Difluoro-2-iodo-3-nitrobenzene [smolecule.com]

- 6. This compound [chembk.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Polyfunctionalized Nitrobenzenes: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of polyfunctionalized nitrobenzenes, covering their synthesis, spectroscopic characterization, and diverse applications in drug development and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of these versatile chemical entities.

Synthesis of Polyfunctionalized Nitrobenzenes

The introduction of multiple functional groups onto a nitrobenzene core is a fundamental aspect of synthetic organic chemistry, enabling the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. The primary method for the synthesis of nitroaromatics is electrophilic aromatic substitution, specifically nitration.[1] The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the benzene ring.

Experimental Protocols

Detailed methodologies for the synthesis of key polyfunctionalized nitrobenzenes are provided below.

1.1.1. Preparation of m-Dinitrobenzene

This procedure outlines the dinitration of nitrobenzene. The nitro group is a deactivating and meta-directing group, leading to the formation of the meta-substituted product.

-

Reagents:

-

Nitrobenzene (15 g, 12.5 mL)

-

Concentrated Sulfuric Acid (37.5 g, 21 mL)

-

Fuming Nitric Acid (22.5 g, 15 mL)

-

Porcelain pieces (for smooth boiling)

-

-

Procedure:

-

In a 250 mL round-bottomed flask, carefully add the concentrated sulfuric acid and fuming nitric acid, followed by a few pieces of porcelain.

-

Attach a reflux condenser to the flask.

-

Slowly add nitrobenzene in portions of approximately 3 mL. After each addition, shake the flask to ensure thorough mixing.

-

Once all the nitrobenzene has been added, heat the mixture under reflux for 30 minutes.

-

After cooling, pour the reaction mixture into a large volume of cold water.

-

The crude m-dinitrobenzene will precipitate as a solid. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure m-dinitrobenzene.

-

-

Expected Yield: 73.24%

1.1.2. Preparation of o- and p-Nitrophenol

The nitration of phenol yields a mixture of ortho and para isomers due to the ortho, para-directing nature of the hydroxyl group.

-

Reagents:

-

Phenol (8.0 g)

-

Concentrated Nitric Acid (10 mL)

-

Water (35 mL)

-

-

Procedure:

-

In a 250 mL round-bottomed flask, slowly add the concentrated nitric acid to the water.

-

Prepare an ice bath to cool the reaction flask.

-

Add the phenol in small portions (1 mL at a time) to the nitric acid solution, maintaining the temperature between 45-50°C by cooling with the ice bath as needed. Swirl the flask to ensure good mixing.

-

After the addition is complete, let the reaction mixture stand for 10 minutes.

-

The o- and p-nitrophenols can be separated by steam distillation. The o-nitrophenol is volatile with steam, while the p-nitrophenol is not.

-

1.1.3. Preparation of p-Nitroaniline

This is a multi-step synthesis starting from aniline. The amino group is first protected by acetylation to prevent its oxidation during nitration and to control the regioselectivity.

-

Step 1: Acetylation of Aniline to Acetanilide

-

React aniline with acetic anhydride.

-

-

Step 2: Nitration of Acetanilide

-

Dissolve acetanilide in glacial acetic acid and cool in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low.

-

Pour the reaction mixture onto ice to precipitate p-nitroacetanilide.

-

-

Step 3: Hydrolysis of p-Nitroacetanilide

-

Heat the p-nitroacetanilide with aqueous sulfuric acid under reflux.

-

Pour the hot solution into cold water and neutralize with a base (e.g., NaOH solution) to precipitate p-nitroaniline.

-

Collect the yellow crystalline product by filtration and wash with water.

-

Spectroscopic Data of Polyfunctionalized Nitrobenzenes

The characterization of polyfunctionalized nitrobenzenes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The chemical shifts in NMR and the vibrational frequencies in IR are highly sensitive to the nature and position of the substituents on the aromatic ring.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of polyfunctionalized nitrobenzenes. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Data for Dinitrotoluene Isomers

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,3-Dinitrotoluene | - | - | - | [2] |

| 2,4-Dinitrotoluene | - | - | - | [3] |

| 2,5-Dinitrotoluene | - | - | - | [4] |

| 2,6-Dinitrotoluene | CDCl₃ | 8.05 (d, 2H), 7.63 (t, 1H), 2.58 (s, 3H) | 151.68, 127.59, 127.22, 14.78 | [5] |

| 3,4-Dinitrotoluene | CDCl₃ | 8.60 (s, 1H), 8.23 (d, 1H), 7.82 (d, 1H), 2.70 (s, 3H) | 148.9, 145.2, 133.5, 131.6, 125.9, 119.8, 20.6 | [6] |

| 3,5-Dinitrotoluene | - | - | - | [7] |

Table 2: ¹H and ¹³C NMR Data for Dinitroanisole Isomers

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,4-Dinitroanisole | CDCl₃ | 8.77 (d, 1H), 8.46 (dd, 1H), 7.23 (d, 1H), 4.10 (s, 3H) | 157.3, 140.2, 138.9, 129.1, 121.9, 113.6, 57.5 | [8] |

| 2,6-Dinitroanisole | - | - | - | [9] |

| 3,5-Dinitroanisole | - | - | - |

Infrared (IR) Spectroscopy

The nitro group gives rise to two characteristic strong absorption bands in the IR spectrum, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. The positions of these bands are influenced by the electronic effects of other substituents on the aromatic ring.

Table 3: IR Absorption Frequencies for Selected Polyfunctionalized Nitrobenzenes

| Compound | Asymmetric NO₂ Stretch (cm⁻¹) | Symmetric NO₂ Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 2,4-Dinitroanisole | 1520 | 1344 | 3098 (C-H aromatic), 1600 (C=C aromatic), 1278 (C-O) | [8] |

| 2,4-Dinitrotoluene | ~1530 | ~1350 | - | [10] |

| 2,6-Dinitrotoluene | ~1530 | ~1350 | - | [11] |

| 3,4-Dinitrotoluene | ~1530 | ~1350 | - | [6] |

Biological Applications and Signaling Pathways

Polyfunctionalized nitrobenzenes are prevalent in medicinal chemistry, with many approved drugs containing a nitroaromatic core. Their biological activity is often linked to the bioreductive activation of the nitro group, which can lead to the generation of reactive nitrogen species that are toxic to pathogenic organisms or cancer cells.

Inhibition of Akt/mTOR and ERK Signaling Pathways

Certain nitro-substituted benzylic organochalcogenides have demonstrated potent anticancer activity. For instance, a 4-nitro-substituted benzylic diselenide has been shown to induce cell death in triple-negative breast cancer cells through the concerted inhibition of the Akt/mTOR and ERK signaling pathways. This compound induces the production of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction, which in turn suppresses these key pro-survival signaling cascades.

Caption: Inhibition of Akt/mTOR and ERK pathways by a nitro-substituted compound.

Mechanism of Action of Nitazoxanide

Nitazoxanide is a broad-spectrum antimicrobial agent with a nitrothiazole-bearing scaffold. Its mechanism of action is multifaceted. In anaerobic parasites, its active metabolite, tizoxanide, inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism.[2] Nitazoxanide also modulates host signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), leading to the induction of autophagy.[5][12]

Caption: Dual mechanism of action of Nitazoxanide in parasites and host cells.

Bioreductive Activation of Nitroaromatic Drugs

A common theme in the biological activity of nitroaromatic compounds is their activation via enzymatic reduction of the nitro group. This process can occur through one- or two-electron transfer mechanisms, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals. These reactive species can then interact with cellular macromolecules like DNA and proteins, leading to cytotoxicity.

Caption: General workflow for the bioreductive activation of nitroaromatic drugs.

Applications in Materials Science

The strong electron-withdrawing nature of the nitro group imparts unique electronic and photophysical properties to aromatic systems, making polyfunctionalized nitrobenzenes valuable building blocks in materials science.

Metal-Organic Frameworks (MOFs)

Nitro-functionalized organic linkers are used in the synthesis of MOFs. The nitro groups can enhance the gas sorption properties of the MOF, for example, by increasing the affinity for CO₂ through dipole-quadrupole interactions. They can also serve as reactive handles for post-synthetic modification of the MOF. A prominent example is UiO-66-NO₂, which is synthesized from 2-nitroterephthalic acid and a zirconium-based secondary building unit.

Organic Electronics

Nitroaromatic compounds are being explored as n-type organic semiconductors for use in organic field-effect transistors (OFETs). The electron-withdrawing nitro groups lower the LUMO energy level of the molecule, facilitating electron injection and transport. The tunability of the electronic properties through the number and position of the nitro groups makes them attractive for the design of new organic electronic materials.[10][13]

Conductive Polymers

Polyfunctionalized nitrobenzenes, particularly nitroanilines, serve as monomers for the synthesis of functionalized conductive polymers. For instance, poly(aniline-co-p-nitroaniline) can be prepared by the oxidative polymerization of a mixture of aniline and p-nitroaniline.[7] The presence of the nitro group modifies the electronic properties and processability of the resulting polymer.

Liquid Crystals

The introduction of a polar nitro group into calamitic (rod-shaped) molecules can significantly influence their liquid crystalline properties. The strong dipole moment of the nitro group can lead to the formation of specific mesophases, such as nematic and smectic phases. The thermal stability and phase behavior of these liquid crystals can be tuned by the position and number of nitro substituents.[14]

Nonlinear Optical (NLO) Materials

The combination of electron-donating and electron-withdrawing groups on an aromatic ring can lead to large molecular hyperpolarizabilities, a key property for second-order NLO materials. Polyfunctionalized nitrobenzenes, such as nitroanilines, are classic examples of "push-pull" systems that exhibit significant NLO activity. These materials have potential applications in optical communications and data storage.

References

- 1. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3,5-Dinitrotoluene | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]

- 10. usgs.gov [usgs.gov]

- 11. rsc.org [rsc.org]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. rsc.org [rsc.org]

- 14. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 1,5-Difluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling of 1,5-difluoro-3-iodo-2-nitrobenzene with various terminal alkynes. The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[3] The subject molecule, this compound, is an electron-deficient aryl iodide, which generally exhibit high reactivity in Sonogashira couplings.[4]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.

General reaction scheme for the Sonogashira coupling of this compound.

Data Presentation: Typical Reaction Conditions and Expected Yields

The following table summarizes common conditions for the Sonogashira coupling of electron-deficient aryl iodides, which can be applied to this compound. Yields are estimates based on reactions with similar substrates.

| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd(PPh₃)₄ (2-5) | CuI (5-10) | - | Et₃N or DIPEA | THF or DMF | 25-60 | 2-12 | 85-95 |

| 2 | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | PPh₃ (4-10) | Et₃N | Toluene | 50-80 | 4-16 | 80-90 |

| 3 | Pd(OAc)₂ (2) | - | XPhos (4) | K₂CO₃ or Cs₂CO₃ | Dioxane or MeCN | 80-100 | 12-24 | 75-85 (Copper-Free) |

| 4 | Pd₂(dba)₃ (1-2) | CuI (2-4) | AsPh₃ (4-8) | Pyrrolidine | DMSO | 40-60 | 1-6 | 88-98 |

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard method for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[3]

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

-

Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

-

Add the anhydrous solvent and the base (2-3 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.[4][5][6]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)

-

Anhydrous solvent (e.g., dioxane, acetonitrile, or water)[7]

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

-

Add the anhydrous solvent and the base (2-3 equiv).

-

Stir the mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.

-

Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions, typically 80-120 °C) and monitor its progress.

-

Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Caption: General workflow for Sonogashira coupling.

Catalytic Cycles

The following diagram illustrates the interconnected catalytic cycles for a standard Sonogashira coupling reaction.

Caption: Palladium and Copper catalytic cycles in Sonogashira coupling.

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Buchwald-Hartwig Amination of 1,5-Difluoro-3-iodo-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction